molecular formula C10H10O2 B1203867 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 21032-12-2

4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B1203867
CAS No.: 21032-12-2
M. Wt: 162.18 g/mol
InChI Key: BGPJTIXJFAGUIF-UHFFFAOYSA-N
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Description

4-hydroxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones It is characterized by a hydroxyl group attached to the fourth carbon and a ketone group at the first carbon of the dihydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one involves the copper-catalyzed annulation-cyanotrifluoromethylation of 1,7-enynes. This method utilizes Togni’s reagent and trimethylsilyl cyanide (TMSCN) under mild conditions to produce the desired compound with high stereoselectivity and good yields .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-keto-3,4-dihydronaphthalen-1(2H)-one or 4-carboxy-3,4-dihydronaphthalen-1(2H)-one.

    Reduction: Formation of 4-hydroxy-3,4-dihydronaphthalen-1-ol.

    Substitution: Formation of various substituted naphthalenones depending on the substituent introduced.

Scientific Research Applications

4-hydroxy-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play crucial roles in its reactivity and binding to biological targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydronaphthalen-1(2H)-one: Lacks the hydroxyl group at the fourth carbon.

    4-hydroxy-1-tetralone: Similar structure but with different positioning of functional groups.

Uniqueness

4-hydroxy-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both hydroxyl and ketone groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one, also known as Juglansin M, is a polyaromatic compound with notable biological activities. Its unique structure, featuring a hydroxyl group at the fourth carbon and a ketone group at the first carbon of the dihydronaphthalene ring, makes it a subject of interest in medicinal chemistry and organic synthesis.

  • Molecular Formula : C10H10O2
  • Physical Form : Pale-red to purple-brown solid or liquid
  • Solubility : Soluble in organic solvents (e.g., ethanol, dichloromethane), but less soluble in water due to its hydrophobic naphthalene core.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : The compound has been shown to possess significant antioxidant activity, which may help in mitigating oxidative stress-related diseases.
  • Mast Cell Stabilization : It has demonstrated promising mast cell-stabilizing effects in vitro, which suggests potential applications in treating allergic reactions and asthma.
  • Tyrosinase Inhibition : Certain derivatives of this compound have shown remarkable inhibitory activity against the enzyme tyrosinase, which is crucial in melanin synthesis. This property could be beneficial in cosmetic applications for skin lightening .
  • Anti-inflammatory Effects : The compound's interaction with biological targets through its functional groups may influence pathways related to inflammation.
  • Neuroprotective Potential : Some studies suggest that derivatives of this compound can act as ligands for human histamine H1-receptors, indicating potential use in treating neurodegenerative disorders .

The biological activity of this compound is largely attributed to its hydroxyl and carbonyl functional groups. These groups facilitate hydrogen bonding and other interactions with biomolecules, potentially influencing various biochemical pathways.

Synthesis Methods

Several synthetic routes have been developed for preparing this compound:

  • Friedel-Crafts Reaction : Involves the reaction of hydroxy-substituted benzene with succinic anhydride.
  • Reduction Reactions : Various reduction methods can be employed to obtain the desired compound from precursors.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantSignificant reduction of oxidative stress markers
Mast Cell StabilizationInhibition of mast cell degranulation
Tyrosinase InhibitionEffective against melanin synthesis
Anti-inflammatoryModulation of inflammatory pathways
NeuroprotectivePotential ligand for H1-receptors

Case Study Example

A study investigated the effects of this compound on mast cells. In vitro experiments demonstrated that the compound significantly inhibited mast cell degranulation induced by allergens. This suggests its potential as a therapeutic agent for allergic conditions.

Properties

IUPAC Name

4-hydroxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPJTIXJFAGUIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30943330
Record name 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21032-12-2
Record name 4-Hydroxy-1-tetralone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021032122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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